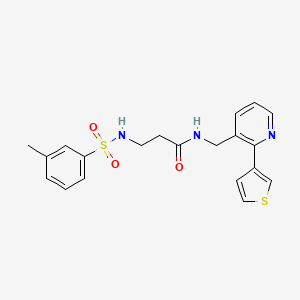

![molecular formula C22H24N2O3 B2966874 1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole CAS No. 325992-38-9](/img/structure/B2966874.png)

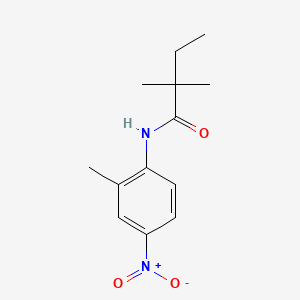

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. MDPV is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric and psychoactive effects. However, MDPV is also a subject of scientific research due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pyrrole Alkaloids Research

Pyrrole alkaloids have been a subject of research due to their diverse biological activities. In a study conducted by Youn et al. (2013), new pyrrole alkaloids with bulky N-alkyl side chains containing stereogenic centers were isolated from Lycium chinense. These compounds exhibited unique chemical shifts in their NMR spectrum due to diastereotopic characteristics, influenced by steric hindrance and anisotropy effects (Youn et al., 2013).

Synthesis of Pyrrolo[1,2-a]indoles

The synthesis of pyrrolo[1,2-a]indoles, closely related to the compound , has been explored. Kametani et al. (1976) described the synthesis of these compounds via intramolecular nucleophilic aromatic substitution, highlighting the chemical versatility and synthetic potential of pyrrole derivatives (Kametani et al., 1976).

DNA-Interactive Pyrrolo[2,1-c][1,4]benzodiazepine Dimers

Kamal et al. (2006) developed a method for the solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine dimers, which are of interest in the context of DNA interaction. This research underscores the potential of pyrrole derivatives in the development of biologically active compounds (Kamal et al., 2006).

Enantioselective Catalysis

Furusho et al. (1996) investigated axially dissymmetric pyrroles as catalysts for enantioselective addition reactions. This research highlights the application of pyrrole derivatives in asymmetric synthesis, an important aspect of pharmaceutical chemistry (Furusho et al., 1996).

Structural Studies of Pyrrole Derivatives

Wang et al. (1989) conducted structural studies on a calcium channel antagonist, revealing insights into the structural and activity relationships of pyrrole derivatives. This research is crucial for understanding the pharmacological potential of these compounds (Wang et al., 1989).

Polymerization Initiators

Matsuo et al. (2001) studied 2,5-bis(N-aryliminomethyl)pyrrolyl yttrium complexes as initiators for ε-caprolactone polymerization. This research demonstrates the utility of pyrrole derivatives in polymer science, particularly in initiating polymerization processes (Matsuo et al., 2001).

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-15-9-11-18(12-10-15)20(14-23(25)26)19-13-16(2)24(17(19)3)21-7-5-6-8-22(21)27-4/h5-13,20H,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISQAVPOCUQVPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C(=C2)C)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxyphenyl)-2,5-dimethyl-3-[1-(4-methylphenyl)-2-nitroethyl]pyrrole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2966792.png)

![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)

![6-chloro-2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one](/img/structure/B2966800.png)

![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)